REACTION_CXSMILES
|
C(Cl)(=O)C1C=CC(OC)=CC=1.C[O:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]2[S:24][C:23]3[CH:25]=[C:26]([O:29]C)[CH:27]=[CH:28][C:22]=3[C:21]=2[C:31](=[O:40])[C:32]2[CH:37]=[CH:36][C:35]([O:38][CH3:39])=[CH:34][CH:33]=2)=[CH:16][CH:15]=1.B(Cl)(Cl)Cl>ClCCCl>[OH:13][C:14]1[CH:15]=[CH:16][C:17]([C:20]2[S:24][C:23]3[CH:25]=[C:26]([OH:29])[CH:27]=[CH:28][C:22]=3[C:21]=2[C:31](=[O:40])[C:32]2[CH:37]=[CH:36][C:35]([O:38][CH3:39])=[CH:34][CH:33]=2)=[CH:18][CH:19]=1
|
Name
|
|
Quantity
|
3.47 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C=C1)OC)(=O)Cl
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)C1=C(C2=C(S1)C=C(C=C2)OC)C(C2=CC=C(C=C2)OC)=O
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Name
|
|
Quantity
|
30 mL
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Type
|
solvent
|
Smiles
|
ClCCCl
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Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
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B(Cl)(Cl)Cl
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Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
B(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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2.5 (± 2.5) °C
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Type
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CUSTOM
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Details
|
The mixture is stirred at 0-50° C. for 7.5 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A 100 mL, 3 neck, round bottom flask fitted with a mechanical agitator, glass stopper, and outlet to a caustic scrubber
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Type
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ADDITION
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Details
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is added in one portion
|
Type
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CUSTOM
|
Details
|
The cooling bath is removed
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Type
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STIRRING
|
Details
|
the reaction mixture is stirred at ambient temperature for 16 hours
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Duration
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16 h
|
Type
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STIRRING
|
Details
|
After the overnight stir
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Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
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the mixture is poured into 500 mL of agitated ice/water which
|
Type
|
CUSTOM
|
Details
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precipitation of the monomethoxy product
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Type
|
WASH
|
Details
|
The reaction vessel is rinsed in with 1,2-dichloroethane
|
Type
|
STIRRING
|
Details
|
the slurry is stirred for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Then, 200 mL of methylene chloride is added
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washing with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The solid is dried overnight in a vacuum oven at 40° C.
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to afford 6.3 g (82.4%) of monomethoxy product as a yellow solid
|
Type
|
CUSTOM
|
Details
|
An analytical sample is obtained by chromatography on silica gel (20:1 methylene chloride/methanol)
|
Reaction Time |
7.5 h |
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C1=C(C2=C(S1)C=C(C=C2)O)C(C2=CC=C(C=C2)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |